molecular formula C7H3BrClF3 B1266207 2-Bromo-5-chlorobenzotrifluoride CAS No. 344-65-0

2-Bromo-5-chlorobenzotrifluoride

Cat. No.: B1266207
CAS No.: 344-65-0
M. Wt: 259.45 g/mol
InChI Key: OSTIALFVJOFNPP-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzotrifluoride, also known as 2-Bromo-5-chloro-α,α,α-trifluorotoluene, is an organic compound with the molecular formula BrC6H3(Cl)CF3 . It is a colorless to almost colorless clear liquid .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, 2-bromotrifluorotoluene, DMSO, potassium fluoride, and KCoF4 are added to a flask and the reaction is carried out under reflux with heating for 8 hours . In another method, trifluorotoluene, 30% sulfuric acid, potassium bromide, cuprous bromide, and bis (triphenylphosphine) palladium chloride (PdCl) are mixed and stirred at room temperature for 8 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, chloro, and trifluoromethyl substituents . The exact structure can be represented as FC(F)(F)c1cc(Cl)ccc1Br .


Chemical Reactions Analysis

This compound has been used in the preparation of 6-[4-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine and 4,4′-dichloro-2,2′-bis(trifluoromethyl)diphenyl sulphone .


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . It has a melting point of 19°C , a boiling point of 198°C , and a flash point of 99°C . Its density is 1.759 g/mL at 25°C , and its refractive index is 1.5080 .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • 2-Bromo-5-chlorobenzotrifluoride and related compounds have been studied for their spectroscopic properties, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are essential for understanding the molecular structure and behavior of such compounds (Vural & Kara, 2017).

Chemical Synthesis

  • This compound is involved in various chemical synthesis processes. For example, it is used in the synthesis of monohalogenated and mixed dihalogenated aromatic heterocycles, a process crucial for creating complex organic molecules (Boga, Vecchio, Forlani, & Todesco, 2000).

Photodissociation Dynamics

  • The photodissociation dynamics of halothane, a compound structurally similar to this compound, have been studied. Such research is important in understanding the reaction mechanisms and potential applications of these types of compounds (Saha, Kawade, Upadhyaya, Kumar, & Naik, 2013).

Organic Chemistry and Reactions

Molecular Structure Analysis

  • Force field calculations for molecules similar to this compound have been conducted to understand their molecular structure and vibrational modes, which is crucial in material science and molecular engineering (Yadav, Yadav, & Singh, 2006).

Synthesis of Medicinal Compounds

  • It is also used in the synthesis of medicinal compounds like Dapagliflozin, demonstrating its importance in pharmaceutical research (Yafei, 2011).

Safety and Hazards

2-Bromo-5-chlorobenzotrifluoride is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Mechanism of Action

Target of Action

It’s known that this compound is used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.

Biochemical Pathways

As a synthetic reagent, it’s used in the preparation of various organic compounds , implying that it could be involved in multiple biochemical pathways depending on the context of its use.

Result of Action

It’s known to be used in the synthesis of other organic compounds , suggesting that its primary effect is the formation of new covalent bonds leading to the creation of new molecules.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-chlorobenzotrifluoride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, its physical state is liquid at 20°C , and it has a boiling point of 179-180°C . These properties suggest that its reactivity and stability could vary significantly under different environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-chlorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in the preparation of 6-[4-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine and 4,4′-dichloro-2,2′-bis(trifluoromethyl)diphenyl sulphone . These interactions often involve nucleophilic aromatic substitution reactions, where the compound acts as an electrophile, reacting with nucleophiles to form new products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic aromatic substitution reactions. This mechanism involves the replacement of a substituent on the aromatic ring with a nucleophile. The compound’s bromine and chlorine atoms make it highly reactive, allowing it to form new chemical bonds with nucleophiles. This process is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the intermediate Meisenheimer complex formed during the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light and air. Long-term studies on its effects on cellular function are limited, but it is essential to consider its stability and potential degradation products when conducting in vitro or in vivo experiments .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate its transformation into other chemical compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can impact its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its activity and function within cells .

Properties

IUPAC Name

1-bromo-4-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTIALFVJOFNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187972
Record name 2-Bromo-5-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-65-0
Record name 1-Bromo-4-chloro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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